molecular formula C6H10ClNO3S B1350170 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 5612-41-9

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No. B1350170
CAS RN: 5612-41-9
M. Wt: 211.67 g/mol
InChI Key: NMYROJFXBFTDBK-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C10H16ClNO3S. It has a molecular weight of 265.76 g/mol . The IUPAC name for this compound is 2-chloro-N-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)acetamide .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H16ClNO3S/c11-5-10(13)12(6-8-1-2-8)9-3-4-16(14,15)7-9/h8-9H,1-7H2 . This representation provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 62.8 Ų, indicating its polarity . It has a XLogP3-AA value of 0.7, which is a measure of its lipophilicity . The compound has 4 rotatable bonds .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized by the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media . It has been characterized by FT-IR, CHN elemental analysis, UV-Vis, TGA, DTA, DSC, and single crystal X-ray diffraction . The crystal structure is stabilized by N–H···O and C–H···O interactions .

Thermal Analysis

The thermal stability of the compound was determined by TGA, DTA, DSC analysis . This information is crucial for understanding how the compound behaves under different temperature conditions, which can be important for storage and application.

Crystal Structure

The crystals of this compound are monoclinic, with specific parameters . Understanding the crystal structure can provide insights into the compound’s physical properties and potential applications.

Absorption Spectrum

The absorption at λ max = 298 nm was determined by UV-Vis spectrophotometer . This information can be useful in various fields such as analytical chemistry, where it can help in the identification and quantification of the compound.

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which include this compound, have been discovered and characterized as GIRK channel activators . These compounds have potential therapeutic applications.

Drug Development

The compound’s potential therapeutic applications include anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, antituberculosis agents, and anti-COVID-19 agents . Some acetamide derivatives, such as paracetamol V27, have been shown to have analgesic or sedative properties .

Mechanism of Action

Biochemical Pathways:

While specific pathways are not well-defined, we can explore potential downstream effects. For instance:

Pharmacokinetics (ADME Properties):

Unfortunately, specific pharmacokinetic data for this compound are scarce

Action Environment:

Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and humidity can influence the compound’s behavior. Additionally, interactions with other co-administered drugs or dietary components may affect its action.

properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYROJFXBFTDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378188
Record name 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5612-41-9
Record name 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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